molecular formula C8H11BO3 B1419798 (3-Methoxy-5-methylphenyl)boronic acid CAS No. 725251-81-0

(3-Methoxy-5-methylphenyl)boronic acid

Cat. No.: B1419798
CAS No.: 725251-81-0
M. Wt: 165.98 g/mol
InChI Key: DJBDBFHWWWCNER-UHFFFAOYSA-N
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Description

(3-Methoxy-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO3. It is a boronic acid derivative characterized by the presence of a methoxy group at the 3-position and a methyl group at the 5-position on the phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (3-Methoxy-5-methylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of this compound often employs hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane. This method is favored due to its rapid reaction rate and the stability of the resulting organoborane products .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Methoxy-5-methylphenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling to synthesize complex organic molecules.

    Biology: Investigated for its potential in developing enzyme inhibitors.

    Medicine: Explored for its role in creating drug candidates with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for (3-Methoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation process, where the boronic acid transfers its organic group to a palladium catalyst. This process is followed by reductive elimination, forming a new carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or triflate used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxy-5-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain cross-coupling reactions, providing higher yields and selectivity compared to other boronic acids .

Properties

IUPAC Name

(3-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBDBFHWWWCNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668506
Record name (3-Methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725251-81-0
Record name (3-Methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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